1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine

Descripción general

Descripción

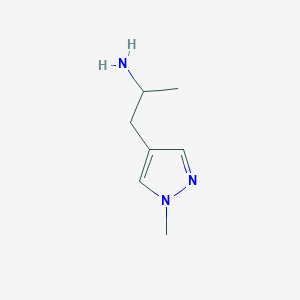

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 1215936-45-0), also known as 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine, is a heterocyclic amine with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.2 g/mol . Its structure comprises a 1-methylpyrazole ring attached to a propan-2-amine group (Figure 1). This compound is widely used in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in constructing nitrogen-rich scaffolds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of pyrazole with methylamine, followed by subsequent reactions to introduce the propan-2-amine group. Another method involves the reaction of pyrazole with methyl isocyanate to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Reaction Types

The compound can undergo various chemical reactions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides or acyl chlorides | Presence of catalyst |

Medicinal Chemistry

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is being explored for its potential therapeutic effects. Its interaction with Nicotinamide phosphoribosyltransferase (NAMPT) suggests it may play a role in the NAD+ salvage pathway, potentially leading to treatments for various diseases. The compound has been investigated for:

- Antimicrobial Properties : Exhibiting activity against certain pathogens.

- Anti-inflammatory Effects : Showing promise in reducing inflammation in biological models.

Biological Studies

Research indicates that this compound may influence several biochemical pathways, making it a candidate for further drug development. Its unique structure allows it to interact with specific molecular targets, enhancing its potential efficacy in medical applications.

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as an important building block in the synthesis of various industrial chemicals, including:

- Dyes

- Agrochemicals

Mecanismo De Acción

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: pyrazole derivatives with positional isomers , heterocyclic replacements , and modified amine side chains . A detailed comparison is provided below.

Pyrazole-Based Positional Isomers

- 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine (CAS: 957261-74-4):

- Shares the same molecular formula (C₇H₁₃N₃ ) and weight (139.2 g/mol ) as the target compound but differs in substituent placement: the methyl group is on the pyrazole’s N-3 instead of N-1 .

- Key Difference : Altered electronic effects due to positional isomerism may influence binding affinity in receptor-targeted applications.

Heterocyclic Replacements

- 1-(Furan-2-yl)propan-2-amine (CAS: 57580-64-0): Replaces the pyrazole ring with a furan (oxygen-containing heterocycle), resulting in a molecular formula of C₇H₁₁NO and weight of 125.17 g/mol . Key Difference: The absence of pyrazole’s nitrogen atoms reduces hydrogen-bonding capacity, impacting interactions in catalytic or biological systems.

- PAL-544 (1-(5-Fluoro-1H-indol-3-yl)propan-2-amine): Features an indole ring (with a fluorine substituent) instead of pyrazole. Used in neuroscience research as a monoamine releaser . Key Difference: The indole scaffold enhances π-π stacking interactions, making it suitable for central nervous system targets.

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine :

Modified Amine Side Chains

- N-(2-(3,6-Bis(1-methyl-1H-pyrazol-4-yl)-9H-carbazol-9-yl)ethyl)-propan-2-amine (12a): Extends the amine side chain to include a carbazole group. Applied in antitrypanosomal drug discovery .

1-{1-[4-(Propan-2-yl)phenyl]ethyl}-1H-pyrazol-5-amine :

Comparative Data Table

Actividad Biológica

1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C7H13N3

- Functional Groups : Contains a pyrazole ring and a propan-2-amine group, contributing to its unique chemical reactivity and biological activities.

The primary biological target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . This enzyme plays a crucial role in the NAD+ salvage pathway, which is vital for cellular metabolism and energy production. The compound's interaction with NAMPT may lead to several therapeutic effects:

- Activation of NAMPT : Enhances NAD+ levels, potentially benefiting conditions related to metabolic disorders and cancer.

- Influence on Cellular Metabolism : By modulating the NAD+ salvage pathway, it may alter cellular responses to stress and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Staphylococcus epidermidis | Not specified | Not specified |

In these studies, the compound showed significant inhibition of biofilm formation, which is crucial for combating persistent infections .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been investigated. By regulating pathways associated with inflammation, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:

- Synthesis of Derivatives : Research has explored various synthetic routes to create derivatives that enhance biological activity. These derivatives are being evaluated for their efficacy against cancer cell lines and their ability to inhibit specific molecular targets .

- Preclinical Evaluations : In preclinical models, compounds similar to this compound have shown varying degrees of anticancer activity. For example, certain derivatives reduced cell viability in lung adenocarcinoma models significantly compared to controls .

Future Directions

Given its promising biological activities, ongoing research aims to further elucidate the pharmacological profiles of this compound and its derivatives. Key areas of focus include:

- Therapeutic Applications : Investigating potential uses in treating metabolic disorders and various cancers.

- Mechanistic Studies : Understanding how the compound affects cellular pathways at a molecular level.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine?

- Methodological Answer : A common approach involves condensation reactions of pyrazole derivatives with propan-2-amine precursors. For example, refluxing 1-methylpyrazole intermediates with formaldehyde and morpholine in ethanol under reduced pressure (10 hours) yields structurally related pyrazolyl-propan-2-amine analogs . Modifications to this method, such as adjusting stoichiometry or using alternative solvents (e.g., THF), can improve yield.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the pyrazole ring and amine group positions. For example, pyrazole protons typically appear as singlets in the 7.5–8.5 ppm range, while the methyl group on the pyrazole resonates near 3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHN, expected m/z 139.20) .

- HPLC : Purity assessment (e.g., 95% purity in ) requires reversed-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer :

Validate data quality with R and Completeness metrics.

Address twinning or disorder using the TWIN and PART commands.

Cross-validate with DFT-calculated bond lengths/angles to identify outliers .

- Example: If thermal parameters (B-factors) for the methyl group are unusually high, consider anisotropic refinement or re-measuring diffraction data at lower temperatures.

Q. What strategies optimize multi-step synthesis yields for pyrazolyl-propan-2-amine derivatives?

- Methodological Answer :

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) for hydrogenation steps can reduce byproducts.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction homogeneity compared to ethanol .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .

Q. How does the electronic environment of the pyrazole ring influence the amine group’s reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The methyl group on the pyrazole induces steric hindrance, reducing nucleophilicity of the amine.

- Experimental Validation : Compare reaction rates with analogs lacking the methyl group (e.g., 1H-pyrazol-4-ylpropan-2-amine) in SN2 reactions .

Q. Data Contradiction Analysis

Propiedades

IUPAC Name |

1-(1-methylpyrazol-4-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8)3-7-4-9-10(2)5-7/h4-6H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECWYYHRNMAMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288252 | |

| Record name | α,1-Dimethyl-1H-pyrazole-4-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017783-02-6 | |

| Record name | α,1-Dimethyl-1H-pyrazole-4-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017783-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,1-Dimethyl-1H-pyrazole-4-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.